2-Chloro-5-fluorophenylacetylene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-2-ethynyl-4-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF/c1-2-6-5-7(10)3-4-8(6)9/h1,3-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONHQMVUJUBCMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=CC(=C1)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Investigations of 2 Chloro 5 Fluorophenylacetylene Derivatives
Nucleophilic Activation and Transformation Pathways
The presence of electron-withdrawing groups, including the halogens and the ethynyl (B1212043) group, renders the aromatic ring of 2-chloro-5-fluorophenylacetylene susceptible to nucleophilic attack. This activation is central to a variety of synthetic transformations.
Copper-Promoted Hydration and Annulation Reactions
An efficient method for the synthesis of substituted benzo[b]furans and benzo[b]thiophenes utilizes 2-fluorophenylacetylene derivatives as starting materials in copper-promoted hydration and annulation reactions. beilstein-journals.orgnih.gov This protocol involves the reaction of the phenylacetylene (B144264) derivative with a nucleophile, such as potassium hydroxide (B78521) (for benzo[b]furans) or sodium sulfide (B99878) nonahydrate (for benzo[b]thiophenes), in the presence of a copper(I) iodide (CuI) catalyst. beilstein-journals.org The reaction is typically carried out in a solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. beilstein-journals.orgresearchgate.net
The key step in this transformation is the hydration of the carbon-fluorine bond, which is followed by an intramolecular annulation to yield the final heterocyclic product. beilstein-journals.orgnih.gov The reaction demonstrates a good tolerance for various functional groups on the phenylacetylene ring, including chloro substituents. beilstein-journals.org This indicates that substrates like this compound can selectively react at the C-F position under these conditions to form the corresponding substituted benzo[b]furan or benzo[b]thiophene. The use of CuI as a catalyst is crucial, providing significantly higher yields compared to other copper sources like CuCl or reactions run in the absence of a copper catalyst. beilstein-journals.org
Table 1: Optimization of Copper-Promoted Annulation of a 2-Fluorophenylacetylene Derivative This table is based on data for a model substrate, (2-(2-fluorophenyl)ethynyl)benzene, to illustrate the effect of reaction parameters.
| Catalyst (10 mol%) | Base (2.0 mmol) | Additive (0.2 mmol) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| CuI | KOH | KI | DMSO | 80 | 4 | 95 |
| CuCl | KOH | KI | DMSO | 80 | 4 | 88 |
| None | KOH | None | DMSO | 80 | 4 | 55 |
| CuI | KOH | KI | Toluene | 80 | 8 | <10 |
| CuI | KOH | KI | DMF | 80 | 8 | 45 |
Intramolecular Cyclization Phenomena
The formation of benzo[b]furans and benzo[b]thiophenes from 2-fluorophenylacetylene derivatives is a prime example of intramolecular cyclization. beilstein-journals.org The proposed mechanism for this annulation reaction begins with a nucleophilic aromatic substitution, where a hydroxide (OH⁻) or hydrosulfide (B80085) (SH⁻) ion attacks the carbon atom bonded to the fluorine, displacing the fluoride (B91410) ion. beilstein-journals.org This initial step forms an unstable 2-alkynylphenol or 2-alkynylthiophenol intermediate. beilstein-journals.org
This intermediate is then deprotonated by the base (e.g., KOH) to form a potassium phenolate (B1203915) or thiophenolate. beilstein-journals.org The copper(I) catalyst coordinates with this intermediate, which then facilitates the intramolecular addition of the oxygen or sulfur nucleophile to the alkyne's triple bond. beilstein-journals.org The final step is a protonolysis that regenerates the active catalyst and yields the bicyclic aromatic product. beilstein-journals.org This cyclization cascade effectively transforms a linear phenylacetylene derivative into a valuable heterocyclic scaffold.
Nucleophilic Substitution Patterns on Halogenated Phenylacetylenes
The characteristic reaction pathway for these compounds is nucleophilic aromatic substitution (SNAr). wikipedia.org In molecules like this compound, the aromatic ring is activated towards nucleophilic attack by the electron-withdrawing nature of the halogen substituents and the ethynyl group. wikipedia.orglibretexts.org The SNAr mechanism typically proceeds via a two-step addition-elimination process. libretexts.org
In the first, rate-determining step, the nucleophile attacks the carbon atom bearing a leaving group, forming a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. libretexts.org In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. wikipedia.org For di-halogenated phenylacetylenes, the position of nucleophilic attack is directed by the relative ability of the halogens to activate the carbon to which they are attached and their ability to function as a leaving group under SNAr conditions.
Reactivity Order of Halogen Substituents (e.g., F > Br > Cl)
In nucleophilic aromatic substitution reactions, the reactivity order of halogen leaving groups is often F > Cl ≈ Br > I. wikipedia.org This is the inverse of the order seen in aliphatic SN2 reactions, where iodide is the best leaving group. vedantu.com The reason for this inverted reactivity in SNAr is that the rate-determining step is the initial attack of the nucleophile on the aromatic ring, not the departure of the leaving group. quora.comquora.com
The high electronegativity of fluorine makes the carbon atom to which it is attached highly electrophilic (electron-poor), thus accelerating the nucleophilic attack. wikipedia.orgquora.com This effect outweighs fluorine's poor leaving group ability that stems from the strength of the C-F bond. wikipedia.org
This reactivity pattern has been confirmed experimentally in competition experiments involving 2-fluorophenylacetylene derivatives that also contain another halogen. beilstein-journals.org For instance, when 1-chloro-2-(2-(2-fluorophenyl)ethynyl)benzene was subjected to copper-promoted annulation conditions, the product formed was exclusively the result of fluoride displacement, with the chlorine atom remaining intact on the newly formed benzofuran (B130515) ring. beilstein-journals.org Similarly, a substrate with both fluorine and bromine substituents showed a strong preference for fluoride displacement. beilstein-journals.org These experiments establish a clear reactivity order of F > Br > Cl for this specific class of intramolecular nucleophilic substitution reactions. beilstein-journals.org
Electrophilic Reaction Potentials of this compound
Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene (B151609) ring. msu.edu However, the reactivity of the aromatic ring in this compound towards electrophiles is significantly diminished. Halogens are known to be deactivating groups in EAS reactions due to their strong electron-withdrawing inductive effect, which reduces the nucleophilicity of the aromatic ring. quora.comquora.com The ethynyl group also acts as a deactivating group. Consequently, this compound requires harsher conditions for electrophilic substitution compared to unsubstituted benzene.
While halogens are deactivating, they are also ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the intermediate carbocation (arenium ion) when the attack occurs at these positions. quora.com In this compound, the directing effects of the three substituents must be considered:
Fluorine: Ortho-, para-director.
Chlorine: Ortho-, para-director.
Ethynyl group: Meta-director.
The positions on the ring are influenced by these competing effects. The fluorine and chlorine substituents will direct incoming electrophiles to positions ortho and para relative to themselves, while the deactivating ethynyl group directs meta. The combined deactivation from all three groups makes electrophilic substitution challenging, and predicting the major product can be complex without experimental data.
Catalytic Hydrogenation and Functional Group Interconversions
Catalytic hydrogenation is a versatile method for the reduction of functional groups. For this compound, this process can lead to several products depending on the catalyst, solvent, and reaction conditions.
The most readily reduced functional group is the alkyne triple bond. Using common catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under an atmosphere of hydrogen, the acetylene (B1199291) group can be selectively hydrogenated. unive.it The reaction typically proceeds in a stepwise manner, first yielding 2-chloro-5-fluorostyrene (reduction to the alkene) and then, upon further hydrogenation, 1-chloro-4-fluoro-2-ethylbenzene (reduction to the alkane). It is possible to stop the reaction at the alkene stage using a "poisoned" catalyst, such as Lindlar's catalyst.
In addition to alkyne reduction, catalytic hydrogenation can also effect hydrodehalogenation—the reductive cleavage of carbon-halogen bonds. unive.it The C-Cl bond is generally more susceptible to hydrogenolysis than the much stronger C-F bond. Therefore, under more forcing conditions (higher hydrogen pressure, higher temperature, or more active catalysts), it is possible to remove the chlorine atom to yield 1-fluoro-3-ethynylbenzene or its hydrogenated derivatives. Complete reduction and dehalogenation would ultimately lead to ethylbenzene. The ability to control the selectivity between alkyne reduction and hydrodehalogenation is a key challenge and allows for the interconversion of various functional groups, leading to a range of different products from a single starting material. unive.it
Selective Hydrogenation of the Alkyne Moiety
The selective hydrogenation of the alkyne moiety in compounds like this compound to the corresponding alkene (2-chloro-5-fluorostyrene) is a critical transformation in organic synthesis. The primary challenge lies in preventing the over-reduction of the newly formed alkene to an alkane (2-chloro-5-fluoroethylbenzene). chinesechemsoc.orgthieme-connect.de The process typically involves the use of heterogeneous catalysts that can facilitate the addition of hydrogen across the triple bond without promoting the subsequent saturation of the double bond. libretexts.orglumenlearning.com
The relative thermodynamic stabilities of alkynes, alkenes, and alkanes show that alkynes are significantly less stable than alkenes, providing a thermodynamic basis for the initial hydrogenation step. libretexts.orglumenlearning.com However, the alkene intermediate can compete with the starting alkyne for active sites on the catalyst surface, often leading to a mixture of products. researchgate.net Therefore, achieving high selectivity for the alkene requires careful control of the catalyst and reaction conditions. thieme-connect.de
Commonly, this transformation is achieved through catalytic hydrogenation, where hydrogen gas is the reducing agent. thieme-connect.delibretexts.org Alternative methods, known as transfer hydrogenation, utilize other hydrogen donor molecules in the presence of a catalyst. thieme-connect.deorganic-chemistry.org The choice of catalyst is paramount, as its surface properties dictate the adsorption and activation of the reactants, ultimately controlling the reaction's selectivity. researchgate.net For instance, catalysts can be "poisoned" or modified to reduce their activity, thereby favoring the formation of the alkene and preventing further reduction. thieme-connect.delibretexts.orglumenlearning.com The stereochemistry of the resulting alkene is also a key consideration; heterogeneous catalysis typically results in the syn-addition of two hydrogen atoms across the triple bond, leading to the formation of a cis (or Z)-alkene. thieme-connect.delibretexts.org
Catalytic Systems for Alkyne Reduction (e.g., α-MoC Catalysts)
A variety of catalytic systems have been developed for the selective reduction of alkynes. While traditional systems often rely on expensive noble metals, recent research has focused on more abundant and cost-effective alternatives.
Traditional Catalysts:
Palladium-Based Catalysts: Palladium is a highly effective metal for hydrogenation reactions. chinesechemsoc.org The Lindlar catalyst, which consists of palladium supported on calcium carbonate and poisoned with lead acetate (B1210297) and quinoline, is a classic example used for the semi-hydrogenation of alkynes to cis-alkenes. thieme-connect.delibretexts.orglumenlearning.comlibretexts.org The "poison" deactivates the most active catalytic sites, preventing the over-reduction of the alkene. lumenlearning.com Palladium dispersed on carbon (Pd/C) is another common catalyst, although it is typically so effective that it fully reduces alkynes to alkanes unless its activity is modified. libretexts.orglumenlearning.comlibretexts.org
Nickel Catalysts: Finely dispersed nickel, such as Raney-Ni, can also be used for the complete hydrogenation of alkynes to alkanes. libretexts.orglumenlearning.comlibretexts.org
Single-Atom Alloy (SAA) Catalysts: Recent studies have explored PdAg single-atom alloys for phenylacetylene hydrogenation. These systems offer tunable properties, although research indicates that a dilute SAA surface with isolated palladium atoms is not selective for the partial hydrogenation of larger molecules like phenylacetylene, which requires a surface Pd dimer ensemble. chemrxiv.org
Emerging Catalysts:
α-Molybdenum Carbide (α-MoC) Catalysts: Molybdenum carbide has emerged as a promising non-noble metal catalyst for selective hydrogenation. It has been shown to effectively catalyze the hydrogenation of phenylacetylene. chinesechemsoc.org In one application, an α-MoC catalyst was used in a system that coupled the water-gas shift (WGS) reaction to supply hydrogen in situ from water and carbon monoxide. This system achieved high selectivity for styrene (B11656) from phenylacetylene. chinesechemsoc.org
| Catalyst System | Support/Modifier | Typical Product from Alkyne | Selectivity Feature |
| Lindlar Catalyst | Pd on CaCO₃, poisoned with lead acetate & quinoline | cis-Alkene | Poisoned catalyst prevents over-reduction to alkane. thieme-connect.delibretexts.orglumenlearning.com |
| Palladium on Carbon | Pd on C | Alkane | Highly active; typically leads to full saturation without modification. libretexts.orglumenlearning.com |
| α-Molybdenum Carbide | α-MoC | Alkene | Effective non-noble metal catalyst; can be used with in situ H₂ generation. chinesechemsoc.org |
| PdAg Single-Atom Alloy | Pd atoms in Ag surface | Alkene/Alkane | Selectivity depends on the surface ensemble and reactant molecule size. chemrxiv.org |
Modulation of Selectivity in Hydrogenation Reactions (e.g., Role of Carbon Monoxide)
Achieving high selectivity for the desired alkene product is a central goal in alkyne hydrogenation. Selectivity can be controlled by modifying the catalyst or by introducing additives to the reaction mixture. chinesechemsoc.orgthieme-connect.de
One of the most effective modulators is carbon monoxide (CO). In industrial processes, small amounts of CO are often continuously fed into the reactor during the hydrogenation of alkyne impurities in olefin streams. epa.gov The presence of CO significantly enhances the selectivity for alkene formation on palladium catalysts. epa.gov
The role of CO is multifaceted:
Suppression of Undesired Phases: On palladium catalysts, the reaction can be complicated by the formation of subsurface hydride and carbide phases, which are detrimental to selectivity and can lead to over-hydrogenation and oligomerization. chinesechemsoc.orgepa.gov Carbon monoxide effectively suppresses the formation of these phases, thereby stabilizing the catalyst in a state that favors high alkene yields. epa.gov
Site Blocking: CO can adsorb onto the active sites of the catalyst. This competitive adsorption can prevent the alkene product from re-adsorbing and undergoing further hydrogenation to the alkane.
Weakening Product Adsorption: Studies on α-MoC catalysts have shown that CO contributes to excellent selectivity by weakening the adsorption of the styrene product on the catalyst surface. chinesechemsoc.org This facilitates the desorption of the desired alkene before it can be over-hydrogenated.
The use of CO allows for external control over the catalyst's state, creating a more robust and selective process across a wider range of reaction conditions compared to CO-free environments. epa.gov
Elucidation of Reaction Mechanisms and Catalytic Cycles
Proposed Mechanistic Pathways for Annulation Processes
While direct studies on the annulation reactions of this compound are specific, the reactivity of the phenylacetylene framework allows for participation in various cycloaddition and annulation processes to form cyclic compounds. Annulation reactions, which involve the formation of a new ring, can proceed through several mechanistic pathways, often depending on the reaction partners and conditions.
For electron-deficient alkynes or when reacting with suitable 1,3-dipoles, [3+2] annulation is a common pathway to form five-membered heterocycles. chim.it Two major mechanistic routes are generally considered:
Concerted 1,3-Dipolar Cycloaddition: In this pathway, the 1,3-dipole reacts with the alkyne (the dipolarophile) in a single, concerted step. The bonds are formed simultaneously, and the reaction proceeds through a cyclic transition state. This is a common mechanism for reactions with dipoles such as azomethine ylides or diazo compounds. chim.it
Stepwise Annulation (Michael-Initiated Ring Closure - MIRC): This pathway involves a sequence of discrete steps. It typically begins with a Michael addition of a nucleophile to an activated substrate, generating an intermediate that then undergoes an intramolecular cyclization to close the ring. chim.it This mechanism is prevalent in reactions involving nitroalkenes, where a base or nucleophile initiates the process. For example, the reaction of a tosylhydrazone with a nitroalkene in the presence of a base like DABCO proceeds via a Michael addition, followed by elimination and ring closure to form a pyrazoline intermediate. chim.it
Another proposed mechanism involves a stepwise radical process. This can occur when the reaction starts with a Michael addition, followed by a four-electron radical oxidation of an atom (like an exocyclic nitrogen) to form a nitrenium cation, which then cyclizes to form the final heterocyclic product. chim.it
Adsorption Studies on Catalytic Surfaces (e.g., Phenylacetylene on Metal Carbides)
Understanding the interaction between reactants and the catalyst surface is fundamental to elucidating the mechanism of heterogeneous catalysis. For the hydrogenation of phenylacetylene derivatives, the adsorption of the alkyne and the intermediate alkene onto the active sites is a critical step that governs both activity and selectivity. researchgate.net
Adsorption on Metal Surfaces: Density Functional Theory (DFT) studies have been used to investigate the adsorption of phenylacetylene and its product, styrene, on palladium surfaces. researchgate.netnih.gov These studies reveal that:
The interaction of phenylacetylene with flat palladium surfaces (like Pd{111} or Pd{100}) is generally stronger than that of styrene. This preferential adsorption of the alkyne is a key factor in the selectivity of the hydrogenation, as the alkyne can successfully compete with the alkene for active sites. researchgate.netnih.gov
On more reactive sites, such as the edges and corners of palladium nanoparticles, the adsorption of styrene can become more favorable, potentially leading to over-hydrogenation. researchgate.netnih.gov
The alkyne can adsorb on the metal surface through different bonding modes, including a π-complex or a more strongly bound di-σ type structure. researchgate.net The specific adsorption mode influences the subsequent reaction pathway and activation energy. researchgate.net
| Adsorbate | Surface | Key Finding | Implication for Selectivity |
| Phenylacetylene | Pd{111}, Pd{100} | Stronger adsorption than styrene. researchgate.netnih.gov | High selectivity for styrene, as the alkyne outcompetes the alkene for active sites. |
| Styrene | Edges of Pd nanoparticles | Adsorption is more favorable than on flat surfaces. researchgate.netnih.gov | Lower selectivity, as readsorption can lead to over-hydrogenation. |
| Styrene | α-MoC (with CO) | Adsorption is weakened by the presence of CO. chinesechemsoc.org | High selectivity, as the product desorbs quickly before it can be over-reduced. |
| Hydrogen | Transition Metal Carbides (e.g., TiC, VC) | Adsorption is exothermic and occurs on surface carbon atoms. rsc.org | Indicates the surface is active for H₂ dissociation, a key step in hydrogenation. |
Applications of 2 Chloro 5 Fluorophenylacetylene As a Versatile Synthetic Building Block
Precursor for Complex Organic Frameworks
While direct integration into extended networks like Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs) is an area of ongoing research, the fundamental reactivity of 2-Chloro-5-fluorophenylacetylene positions it as an ideal precursor for the monomers required for such materials. The terminal alkyne and the aryl halide functionalities are key handles for Sonogashira cross-coupling reactions. wikipedia.orgnih.gov This powerful palladium-catalyzed C-C bond-forming reaction allows for the coupling of terminal alkynes with aryl or vinyl halides, enabling the systematic construction of larger, conjugated systems. wikipedia.orgnih.gov
For instance, this compound can be polymerized or oligomerized through self-coupling or with other multi-functional monomers. The resulting poly(phenylacetylene) structures are a class of conjugated polymers investigated for their potential in electronics and photonics. acs.orgresearchgate.net The fluorine and chlorine substituents on the phenyl ring can modulate the electronic properties, solubility, and stability of these polymers. researchgate.net Furthermore, the chloro group can be selectively targeted in cross-coupling reactions, leaving the more robust C-F bond intact for subsequent functionalization, adding another layer of synthetic versatility for creating complex, multi-dimensional organic structures. beilstein-journals.orgbeilstein-journals.org
Synthesis of Heterocyclic Systems from Halogenated Phenylacetylenes
Halogenated phenylacetylenes are particularly valuable in the synthesis of fused heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials. nih.govdntb.gov.ua The strategic placement of halogen atoms, especially fluorine, on the phenyl ring of an acetylene (B1199291) derivative can facilitate novel cyclization pathways.
A highly efficient method for synthesizing benzo[b]furans and benzo[b]thiophenes utilizes 2-fluorophenylacetylene derivatives as starting materials. nih.govbeilstein-journals.org Research has demonstrated that this compound and its analogs can undergo a copper-promoted hydration and intramolecular annulation reaction to yield these important heterocyclic scaffolds. nih.govbeilstein-journals.orgbeilstein-journals.org
In this process, the C-F bond is activated and serves as a leaving group in a key nucleophilic substitution step. nih.gov For the synthesis of benzo[b]furans, the reaction is typically catalyzed by Copper(I) iodide (CuI) in the presence of a base like potassium hydroxide (B78521) (KOH) in a solvent such as DMSO at elevated temperatures (e.g., 80 °C). beilstein-journals.orgresearchgate.net The reaction proceeds through a postulated mechanism involving nucleophilic substitution of the fluorine atom by a hydroxide ion, followed by copper-catalyzed intramolecular cyclization onto the alkyne. nih.govbeilstein-journals.org
Similarly, benzo[b]thiophenes can be synthesized from the same precursors by using a sulfur nucleophile, such as hydrated sodium sulfide (B99878) (Na₂S·9H₂O). nih.govbeilstein-journals.org The reaction conditions are often milder, for example, proceeding at 60 °C in DMSO, and provide good to excellent yields of the corresponding benzo[b]thiophene products. beilstein-journals.orgbeilstein-journals.org The presence of the chloro substituent on the phenyl ring is well-tolerated in these transformations, allowing for the synthesis of halogenated heterocycles that can be used for further functionalization. beilstein-journals.orgbeilstein-journals.org
| Starting Material | Product | Nucleophile | Catalyst/Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1-(4-Chlorophenyl)-2-(2-fluorophenyl)acetylene | 5-Chloro-2-phenylbenzo[b]furan | H₂O | CuI / KOH | DMSO | 80 | 89 | beilstein-journals.org |
| 1-(3-Chlorophenyl)-2-(2-fluorophenyl)acetylene | 2-(3-Chlorophenyl)benzo[b]furan | H₂O | CuI / KOH | DMSO | 80 | 94 | beilstein-journals.org |
| 1-Chloro-4-fluoro-2-(phenylethynyl)benzene | 5-Chloro-2-phenylbenzo[b]thiophene | Na₂S·9H₂O | CuI | DMSO | 60 | 85 | beilstein-journals.org |
The same copper-catalyzed annulation methodology can be extended to construct more complex and structurally significant 2,2'-bisbenzofuran scaffolds. beilstein-journals.orgnih.gov These molecules, which feature two benzofuran (B130515) units linked at their 2-positions, are of interest in materials science and medicinal chemistry. The synthesis can be achieved by designing a substrate that contains two 2-fluorophenylacetylene moieties or a related precursor. An efficient copper-promoted reaction enables the formation of these larger heterocyclic systems in good yields. beilstein-journals.orgnih.gov This demonstrates the power of using halogenated phenylacetylenes to build complex, fused aromatic systems through carefully designed cascade reactions.
Integration into Advanced Functional Materials
The unique electronic and structural features of molecules derived from this compound make them attractive candidates for incorporation into advanced functional materials. The combination of a conjugated backbone, which can be formed via the acetylene group, and the influence of halogen substituents on molecular packing and electronic energy levels is particularly relevant for optoelectronic and photonic applications.
Heterocyclic compounds like benzo[b]thiophenes and conjugated polymers such as polyacetylenes are foundational components in the field of optoelectronics. dntb.gov.uanih.govacs.org Benzo[b]thiophenes are known to be useful in organic light-emitting diodes (OLEDs) and organic solar cells. nih.gov Polymers derived from phenylacetylenes have been studied as semiconducting materials. acs.orgresearchgate.net
This compound serves as a key building block for these materials. The presence of fluorine is known to lower the HOMO and LUMO energy levels of organic semiconductors, which can improve their stability against oxidation in air and tune their emission color. researchgate.net The chloro- and fluoro-substituents also influence the intermolecular interactions and solid-state packing, which are critical for charge transport in thin-film devices. acs.org Therefore, the integration of this compound into larger conjugated systems via reactions like Sonogashira coupling or cyclization is a strategic approach to developing novel materials for optoelectronic devices. chim.itmdpi.com
In photonics, which encompasses the generation, detection, and manipulation of light, materials with specific optical properties are essential. The synthesis of highly conjugated molecules with tailored absorption and emission characteristics is a primary goal. The heterocyclic and polymeric structures synthesized from this compound have potential applications in this field.
For example, 2,2'-bisbenzofuran scaffolds and other extended aromatic systems can exhibit strong photoluminescence with high quantum yields, making them suitable as emitters in OLEDs or as fluorescent probes. acs.org The ability to fine-tune the electronic properties through halogenation, as provided by the starting material this compound, allows for the rational design of chromophores that absorb and emit light at specific wavelengths. Poly[(fluorophenyl)acetylene]s have been synthesized and their photoluminescent properties studied, showing that the position of the fluorine atom affects the electronic properties and stability of the polymer, which is crucial for applications in photonic devices. researchgate.net
Polymerization Science of 2 Chloro 5 Fluorophenylacetylene and Fluorinated Phenylacetylene Derivatives
Catalytic Systems for Controlled Polymerization
The synthesis of well-defined poly(phenylacetylene)s, including those with fluorine and chlorine substituents, relies heavily on the choice of the catalytic system. Transition metal complexes are the most effective catalysts for the polymerization of substituted acetylenes. mdpi.com The catalyst not only facilitates the polymerization but also plays a crucial role in determining the polymer's molecular weight, polydispersity, and stereoregularity. mdpi.com
Metathesis Polymerization Catalysts (e.g., Rhodium, Tungsten, Molybdenum-Based)
Metathesis polymerization is a powerful method for the synthesis of polyacetylenes. Catalysts based on rhodium, tungsten, and molybdenum are commonly employed for this purpose. thieme-connect.deacs.org
Rhodium-based catalysts are particularly versatile and efficient for the polymerization of monosubstituted acetylenes, including phenylacetylene (B144264) and its derivatives. acs.orgresearchgate.net They exhibit high tolerance to various polar functional groups, a desirable trait when working with monomers like 2-chloro-5-fluorophenylacetylene. acs.org Rhodium catalysts, such as [Rh(nbd)Cl]2 (nbd = norbornadiene), can initiate polymerization through a cis-insertion mechanism, leading to polymers with a high cis-transoidal content. mdpi.com The activity and stereoselectivity of these catalysts can be influenced by the presence of cocatalysts and the solvent used. For instance, rhodium catalysts have been successfully used in aqueous systems, expanding the scope of polymerization conditions. uni-konstanz.denih.gov
Tungsten and Molybdenum-based catalysts , such as WCl6 and MoCl5, are also effective for the polymerization of phenylacetylenes. acs.org Tungsten-based catalysts, often used with a cocatalyst like Ph4Sn, can produce high molecular weight poly(diphenylacetylene)s. researchgate.netresearchgate.net Molybdenum catalysts, like MoCl5, in the presence of an arylation reagent, can also yield high molecular weight, stereoregular linear poly(diphenylacetylene)s. researchgate.net These catalytic systems have been shown to be applicable for the polymerization of diphenylacetylenes containing polar functional groups. researchgate.netresearchgate.net
Table 1: Metathesis Polymerization Catalysts for Phenylacetylenes
| Catalyst Type | Examples | Key Features | Monomer Scope |
|---|---|---|---|
| Rhodium-Based | [Rh(nbd)Cl]2, [(tfb)RhCl]2 | High tolerance to polar groups, produces high cis-transoidal polymers. acs.org | Monosubstituted acetylenes, including phenylacetylene and its derivatives. acs.org |
| Tungsten-Based | WCl6-Ph4Sn, WCl4 | Produces high molecular weight polymers, can yield cyclic polymers. researchgate.netresearchgate.net | Diphenylacetylenes, including those with polar functional groups. researchgate.netresearchgate.net |
| Molybdenum-Based | MoCl5-Ph4Sn | Yields high molecular weight, stereoregular linear polymers. researchgate.net | Diphenylacetylenes. researchgate.net |
Insertion Polymerization Catalysts
Insertion polymerization is another key mechanism for the synthesis of polyacetylenes. This method often involves late transition metal catalysts, such as those based on rhodium and palladium. mdpi.comuni-konstanz.de The polymerization of phenylacetylenes with rhodium(I) complexes is understood to proceed via a 2,1-insertion mechanism. cmu.eduacs.org This mechanism leads to the formation of stereoregular poly(phenylacetylene)s with a cis-transoidal backbone structure. cmu.eduacs.org
Palladium catalysts have also been developed for the polymerization of acetylenes. mdpi.com For example, palladium(II) catalysts modified with phosphine (B1218219) ligands have been used to obtain aqueous poly(phenylacetylene) dispersions through catalytic polymerization in an emulsion. uni-konstanz.de
Living Polymerization Techniques for Substituted Phenylacetylenes
Living polymerization techniques offer precise control over the molecular weight and molecular weight distribution (polydispersity) of the resulting polymers. This level of control is crucial for the synthesis of well-defined materials with tailored properties.
Several rhodium-based catalyst systems have been developed for the living polymerization of phenylacetylene and its derivatives. acs.orgcmu.eduresearchgate.net For instance, a ternary catalyst system composed of [(tfb)RhCl]2 (tfb = tetrafluorobenzobarrelene), Ph2C=C(Ph)Li, and Ph3P has been shown to mediate the living polymerization of phenylacetylene with nearly 100% initiation efficiency, producing polymers with high molecular weights and very narrow molecular weight distributions. acs.org The living nature of these polymerizations is confirmed by the linear relationship between monomer conversion and the number-average molecular weight (Mn) of the polymer, as well as by successful multistage polymerization experiments. acs.orgresearchgate.net
These living polymerization systems are instrumental in the synthesis of block copolymers and end-functionalized polymers, where precise control over the polymer chain is paramount. cmu.edunih.gov
Control over Polymer Architecture and Stereochemistry
The properties of poly(phenylacetylene)s are not only determined by their chemical composition but also by their architecture and stereochemistry. Controlling these aspects is a key challenge and a major focus of research in this area.
Regioregularity and Tacticity in Poly(phenylacetylene)s
Regioregularity refers to the specific orientation of the monomer units within the polymer chain. In the case of monosubstituted phenylacetylenes, this typically refers to the head-to-tail arrangement of the monomer units. Rhodium-catalyzed polymerizations of phenylacetylenes are known to produce highly stereoregular polymers with a head-to-tail linkage of monomeric units. researchgate.net
Tacticity describes the stereochemical arrangement of the phenyl groups along the polymer backbone. While detailed studies on the tacticity of poly(this compound) are not widely available, the principles of controlling tacticity in poly(phenylacetylene)s in general are relevant. The choice of catalyst and polymerization conditions can influence the tacticity of the resulting polymer, although achieving high levels of tacticity control can be challenging.
Cis/Trans Isomerization Studies in Conjugated Poly(fluorophenylacetylene)s
The double bonds in the backbone of poly(phenylacetylene)s can exist in either a cis or trans configuration. The ratio of these isomers significantly impacts the polymer's properties, including its conformation and electronic characteristics. Rhodium-based catalysts typically produce polymers with a high cis-transoidal content. acs.orgresearchgate.net
However, the cis configuration is often not thermodynamically stable and can isomerize to the more stable trans configuration. This cis-to-trans isomerization can be induced by heat, light, or exposure to certain chemical environments. researchgate.netacs.org Studies on poly[(fluorophenyl)acetylene]s have shown that polymers with a high cis content undergo simultaneous degradation and cis-to-trans isomerization when in solution and exposed to air. researchgate.netresearchgate.netopendata.cz The rate of this isomerization and degradation can be influenced by the position of the fluorine substituent on the phenyl ring. researchgate.net For instance, in solution, the degradation of high-cis poly(fluorophenyl)acetylenes is often accompanied by significant cis-to-trans isomerization. researchgate.netopendata.cz This process is often associated with an increase in the number of unpaired electrons on the polymer chain. researchgate.net In the solid state, however, the cis-to-trans isomerization is suppressed due to the restricted motion of the polymer chains. researchgate.net
Table 2: Factors Influencing Cis/Trans Isomerization in Poly(fluorophenylacetylene)s
| Factor | Effect on Isomerization | Observations |
|---|---|---|
| State | Faster in solution than in solid state. researchgate.net | Restricted chain motion in the solid state suppresses isomerization. researchgate.net |
| Environment | Accelerated by exposure to air/oxygen and light. researchgate.netacs.org | Leads to simultaneous degradation and isomerization. researchgate.net |
| Initial Cis Content | Higher initial cis content can lead to faster isomerization rates. | High-cis polymers are thermodynamically less stable. |
| Substituent Position | The position of the fluorine atom on the phenyl ring can influence the rate of isomerization. researchgate.net | Electronic effects of the substituent play a role. |
Copolymerization and Block Copolymer Synthesis with this compound Analogues
The synthesis of copolymers and block copolymers represents a sophisticated strategy to tailor the properties of poly(phenylacetylene) materials. By combining different monomer units, researchers can fine-tune characteristics such as solubility, thermal stability, morphology, and electronic properties. In the realm of fluorinated phenylacetylenes, copolymerization allows for the precise introduction of functional groups that can impart desired qualities.
Random copolymers are often synthesized to create materials with properties that are an average of the constituent homopolymers. For instance, the copolymerization of silyl- and fluorine-containing diphenylacetylenes has been explored to enhance gas permeability while maintaining good processability. researchgate.net High-molecular-weight copolymers have been successfully synthesized by reacting monomers like 1-(p-trimethylsilyl)phenyl-2-phenylacetylene with other substituted phenylacetylenes, such as 1-phenyl-2-(p-tert-butyl)phenylacetylene, using a Tantalum(V) chloride–tetra-n-butyltin (TaCl₅–n-Bu₄Sn) catalyst system. researchgate.net These copolymers were found to be soluble in common organic solvents and could be cast into tough, flexible membranes. researchgate.net
Living polymerization techniques are particularly valuable for synthesizing block copolymers with controlled molecular weights and low dispersity. Rhodium-based multicomponent catalyst systems have been developed for the living polymerization of phenylacetylene derivatives. nih.govresearchgate.net These systems can be used to create novel block copolymers, for example, by combining poly(N-propargylamide) and poly(phenylacetylene) blocks, resulting in materials with narrow molecular weight distributions. researchgate.net The synthesis of star polymers, where multiple polymer arms radiate from a central core, has also been achieved using trifunctional initiators with Rh-based catalysts. nih.gov
Table 1: Examples of Copolymerization with Fluorinated and Substituted Phenylacetylene Analogues
| Monomer 1 | Monomer 2 | Catalyst System | Polymer Type | Key Findings | Reference |
|---|---|---|---|---|---|
| 1-(p-trimethylsilyl)phenyl-2-phenylacetylene (1c) | 1-phenyl-2-(p-tert-butyl)phenylacetylene (1b) | TaCl₅–n-Bu₄Sn | Random Copolymer | High molecular weight, soluble, tough membranes, high gas permeability. | researchgate.net |
| 1-β-naphthyl-2-(4-trimethylsilyl)phenylacetylene (NS) | 1-phenyl-2-(4-tert-butyl)phenylacetylene (TB) | TaCl₅/n-Bu₄Sn | Random Copolymer | High molecular weight, high oxygen permeability (PO₂: 3600–6500 barrers). | researchgate.net |
| 1-(3,4-difluorophenyl)-2-(4-trimethylsilylphenyl)acetylene (FS) | 1-(3,4-dichlorophenyl)-2-(4-trimethylsilylphenyl)acetylene (CS) | Metathesis Catalyst | Random Copolymer | Extremely high gas permeability (PO₂: 5,600–14,000 barrer). | researchgate.net |
| Poly(ethylene glycol)methyl ether methacrylate (B99206) (PEGMA) | Pentafluorostyrene (PFS) | ATRP | Diblock Copolymer | Amphiphilic, self-assembles into micelles in aqueous solution. | acs.org |
| 2,2,2-trifluoroethyl methacrylate (TFEMA) | 4-vinyl pyridine (B92270) (VP) | RAFT | Diblock Copolymer | Amphiphilic, used as a dispersant for graphene. | mdpi.com |
| Phenylacetylene | N-propargylamide | Rh-based multicomponent system | Diblock Copolymer | Living polymerization, narrow molecular weight distribution. | researchgate.net |
Post-Polymerization Functionalization Strategies for Poly(phenylacetylene) Derivatives
Post-polymerization modification (PPM) is a powerful and versatile strategy for synthesizing functional polyacetylenes that may be difficult or impossible to obtain through direct polymerization of the corresponding functional monomers. mdpi.com This approach involves first creating a precursor polymer with reactive handles, which is then modified in a subsequent step to introduce the desired functional groups. PPM is particularly advantageous for incorporating highly polar groups that might interfere with the polymerization catalyst. mdpi.com
A widely used PPM technique is the "activated ester strategy." mdpi.com In this method, a phenylacetylene monomer bearing an activated ester group (such as a pentafluorophenyl ester) is polymerized. The resulting precursor polymer can then react efficiently with a variety of primary amines under mild conditions to yield a library of functionalized polymers with amide linkages. mdpi.com This allows for the systematic tuning of polymer properties by simply changing the amine used in the modification step.
Another prominent PPM method is "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). mdpi.com A poly(phenylacetylene) derivative bearing either an azide (B81097) or an alkyne pendant group is synthesized and then "clicked" with a small molecule containing the complementary functionality. This reaction is known for its high efficiency, mild reaction conditions, and tolerance of a wide range of functional groups. mdpi.com
Other effective PPM reactions include:
Michael Addition: This involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. mdpi.com
Phenol-Yne Addition: A click-type reaction that can be used to attach phenol-containing molecules to a polymer backbone with pendant alkyne groups. mdpi.com
These PPM strategies have been employed to bestow poly(phenylacetylene)s with a diverse range of properties and functions, including fluorescence emission, liquid crystallinity, and chirality. mdpi.com For example, pyrene-functionalized poly(diphenylacetylene) derivatives have been prepared via the activated ester route, allowing for the investigation of interactions between the conjugated polymer backbone and the fluorescent side chains. mdpi.com Furthermore, PPM has been used to induce chiral self-assembly in substituted poly(phenylacetylene)s, leading to the formation of helical structures. researchgate.net
Applications of Poly(this compound) Analogues in Materials
The unique combination of a rigid, conjugated backbone and the ability to incorporate a wide variety of functional substituents, such as halogens, makes poly(phenylacetylene) derivatives highly promising for advanced material applications. The presence of chlorine and fluorine atoms, as in the titular this compound, is expected to significantly influence the polymer's electronic properties, solubility, and intermolecular packing, making its analogues suitable for use in electronics and membrane separations.
Development of Conjugated Polymers for Electronic and Photoelectronic Applications
Substituted poly(phenylacetylene)s (PPAs) are a class of conjugated polymers that have been intensively studied for their potential in electronic and photoelectronic applications. rsc.orgrsc.org Their stability in air, good solubility in common organic solvents, and excellent processability make them attractive alternatives to less stable conjugated polymers like polyacetylene. rsc.orgacs.org By introducing appropriate functional groups onto the phenyl ring, the electronic structure and, consequently, the optical and electrical properties of the polymer can be precisely tuned. rsc.org
Analogues of poly(this compound) are promising candidates for active layers in polymer light-emitting diodes (PLEDs). The electronic properties of the substituent on the phenyl ring strongly influence the performance of the polymer. Research on ring-substituted PPAs has shown that derivatives with electron-withdrawing groups, such as trifluoromethyl (–CF₃), tend to polymerize faster than those with electron-donating groups. rsc.org Halogen substituents like fluorine and chlorine are also electron-withdrawing and are expected to lower the energy levels of the polymer's frontier orbitals (HOMO and LUMO).
One well-studied analogue, poly{1-[4-(trimethylsilyl)phenyl]-2-phenylacetylene} (PTMSDPA), has been successfully used as the active layer in PLEDs. acs.org Studies have shown that the performance of PTMSDPA-based devices can be significantly enhanced by creating composites with nanoparticles like silicon dioxide (SiO₂) or zinc oxide (ZnO). acs.org The inclusion of these nanoparticles led to a lower opening bias voltage and increased luminance and stability compared to the pure polymer device. acs.org This demonstrates a viable strategy for improving the performance of PPA-based electronic devices.
Table 2: Performance of PLEDs based on a Poly(phenylacetylene) Analogue
| Active Layer Material | Opening Bias (V) | Maximum Luminance (cd/m²) | Key Observation | Reference |
|---|---|---|---|---|
| PTMSDPA (neat) | ~15 | --- | Baseline device performance. | acs.org |
| PTMSDPA / SiO₂ | ~8 | --- | Lower opening bias compared to neat polymer. | acs.org |
| PTMSDPA / ZnO | ~10 | up to 182 | Lower opening bias and improved luminance and stability. | acs.org |
Fabrication of Gas Permeable Membranes
Substituted poly(phenylacetylene)s, particularly those with bulky and fluorine-containing side groups, are leading candidates for the fabrication of high-performance gas separation membranes. researchgate.netresearchgate.netkyoto-u.ac.jp These materials derive their high gas permeability from a combination of a rigid polymer backbone, which prevents efficient packing, and bulky side groups that create a significant amount of "free volume" or microvoids within the material. kyoto-u.ac.jpnih.gov This porous structure allows gas molecules to diffuse rapidly through the membrane.
The introduction of fluorine atoms into the polymer structure is a well-established strategy to enhance gas permeability. researchgate.netresearchgate.net Fluorination increases the fractional free volume (FFV) of the polymer matrix. For example, studies on poly(diphenylacetylene) derivatives have shown that incorporating fluorine atoms generally leads to a significant increase in gas permeability coefficients. researchgate.netresearchgate.net
A particularly effective approach is to combine fluorine atoms with bulky groups like trimethylsilyl (B98337) (–Si(CH₃)₃). researchgate.netresearchgate.net Polymers such as poly[1-(p-trimethylsilyl)phenyl-2-phenylacetylene] [poly(TMSDPA)] exhibit high gas permeability combined with good thermal stability. kyoto-u.ac.jp The oxygen permeability coefficient (PO₂) for poly(TMSDPA) is around 1500 barrers. kyoto-u.ac.jp By introducing fluorine atoms, these values can be pushed even higher. For instance, a poly(diarylacetylene) containing both fluorenyl groups and fluorine atoms achieved a PO₂ of 6600 barrers. kyoto-u.ac.jp
Copolymerization of different halogenated and silyl-substituted monomers provides another avenue to ultrahigh permeability. Copolymers of 1-(3,4-difluorophenyl)-2-(4-trimethylsilylphenyl)acetylene and 1-(3,4-dichlorophenyl)-2-(4-trimethylsilylphenyl)acetylene have yielded membranes with PO₂ values as high as 14,000 barrers. researchgate.net Subsequent removal of the silyl (B83357) group (desilylation) can enhance permeability even further, with one reported membrane reaching an extraordinary PO₂ of 25,100 barrer, among the highest for any polymer material. researchgate.net These findings suggest that a polymer derived from this compound would likely exhibit excellent gas permeability, making it a strong candidate for membrane applications.
Table 3: Gas Permeability of Selected Fluorinated Poly(phenylacetylene) Analogues
| Polymer/Copolymer | Key Substituents | Oxygen Permeability (PO₂) [barrer] | Key Feature | Reference |
|---|---|---|---|---|
| Poly[1-phenyl-2-(p-trimethylsilyl)phenylacetylene] [poly(TMSDPA)] | Trimethylsilyl | 1500 | High permeability and thermal stability. | kyoto-u.ac.jp |
| Poly(diarylacetylene) 2a | Fluorenyl, Trimethylsilyl | 4800 | Fluorenyl group boosts permeability. | kyoto-u.ac.jp |
| Poly(diarylacetylene) 2d | Fluorenyl, Trimethylsilyl, Fluorine | 6600 | Synergistic effect of fluorenyl and fluorine. | kyoto-u.ac.jp |
| Poly[1-(p-trimethylsilyl)phenyl-2-(pentafluorophenyl)acetylene] (2a) | Trimethylsilyl, Pentafluorophenyl | 2900 | Fluorine incorporation enhances permeability. | researchgate.netresearchgate.net |
| Copolymer of FS and CS | Difluoro, Dichloro, Trimethylsilyl | 5,600 - 14,000 | Copolymerization leads to very high permeability. | researchgate.net |
| Desilylated Copolymer of FS and CS (DPFC) | Difluoro, Dichloro | 8,300 - 25,100 | Desilylation remarkably enhances permeability. | researchgate.net |
*1 Barrer = 1 × 10⁻¹⁰ cm³(STP) cm cm⁻² s⁻¹ cmHg⁻¹
Advanced Spectroscopic Characterization of 2 Chloro 5 Fluorophenylacetylene and Its Derivatives
Microwave Spectroscopy for Rotational Structure Determination
Analysis of Rotational Constants and Molecular Geometry
The rotational constants (A, B, and C) are inversely proportional to the moments of inertia of the molecule. For a planar molecule like 2-Chloro-5-fluorophenylacetylene, the moments of inertia are sensitive to the positions of the substituents on the phenyl ring. The substitution of hydrogen with chlorine and fluorine atoms at the 2 and 5 positions, respectively, significantly alters the mass distribution and, consequently, the rotational constants compared to parent phenylacetylene (B144264).
Experimental studies on 2-fluorophenylacetylene (2-FPA) have determined its rotational constants through chirped-pulse Fourier-transform microwave (CP-FTMW) spectroscopy. arxiv.orgfurman.edu These values, along with those for 4-fluorophenylacetylene (4-FPA) researchgate.net, are presented in the table below as a reference for the expected values for this compound. The addition of a heavier chlorine atom in this compound would be expected to further decrease the rotational constants compared to these fluorinated analogs.
| Compound | A (MHz) | B (MHz) | C (MHz) | Reference |
|---|---|---|---|---|
| 2-Fluorophenylacetylene (2-FPA) | 2949.419100(92) | 1495.780700(63) | 992.230260(36) | arxiv.orgfurman.edu |
| 4-Fluorophenylacetylene (4-FPA) | 5652.812(22) | 966.92885(11) | 825.67680(11) | researchgate.net |
Characterization of Centrifugal Distortion Constants
Centrifugal distortion constants account for the non-rigidity of a molecule, where the bond lengths and angles change slightly as the molecule rotates. These constants are determined from the analysis of a large number of rotational transitions. For 2-FPA, the centrifugal distortion constants have been experimentally determined, providing a model for what could be expected for this compound.
| Centrifugal Distortion Constant | Value for 2-Fluorophenylacetylene (2-FPA) (MHz) | Reference |
|---|---|---|
| DJ | 0.00003700(72) | arxiv.orgfurman.edu |
| DJK | 0.0005440(26) | arxiv.orgfurman.edu |
| DK | 0.0004070(50) | arxiv.orgfurman.edu |
| dJ | 0.00001130(36) | arxiv.orgfurman.edu |
| dK | 0.0003160(39) | arxiv.orgfurman.edu |
Comparison of Experimental and Theoretically Derived Rotational Parameters
Quantum chemical calculations, such as those using Density Functional Theory (DFT), are often employed to predict rotational and centrifugal distortion constants. These theoretical values can then be compared with experimental data to validate the computational model and to aid in the assignment of the experimental spectrum. For 2-FPA, Gaussian 03W software was used to predict the rotational constants, which were then compared with the experimental data obtained from the spectrometer. furman.edu A similar approach would be invaluable for studying this compound, where theoretical calculations could provide initial estimates for its rotational parameters, guiding future experimental investigations.
Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a "molecular fingerprint" by probing the vibrational modes of a molecule. These techniques are essential for identifying functional groups and understanding the conformational properties of this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopic Investigations
The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the various functional groups present in the molecule. Based on studies of substituted phenylacetylenes, the following vibrational modes are anticipated arxiv.orgcdnsciencepub.comlibretexts.org:
≡C-H Stretch: A sharp, weak to medium intensity band is expected around 3300 cm⁻¹. libretexts.org
C≡C Stretch: A weak to medium band is anticipated in the region of 2100-2260 cm⁻¹. libretexts.org
Aromatic C-H Stretch: These vibrations typically appear in the 3000-3100 cm⁻¹ region. libretexts.org
Aromatic C=C Stretch: A series of bands of variable intensity are expected between 1450 and 1600 cm⁻¹. libretexts.org
C-Cl Stretch: A strong band is expected in the lower frequency region, typically between 600 and 800 cm⁻¹.
C-F Stretch: A strong absorption band is anticipated in the range of 1000-1400 cm⁻¹.
The table below summarizes the expected FT-IR vibrational frequencies for this compound based on known data for related compounds.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reference |
|---|---|---|
| ≡C-H Stretch | ~3300 | libretexts.org |
| Aromatic C-H Stretch | 3000 - 3100 | libretexts.org |
| C≡C Stretch | 2100 - 2260 | libretexts.org |
| Aromatic C=C Stretch | 1450 - 1600 | libretexts.org |
| C-F Stretch | 1000 - 1400 | |
| C-Cl Stretch | 600 - 800 |
Raman Spectroscopic Studies
Raman spectroscopy provides complementary information to FT-IR spectroscopy. In many cases, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa. For this compound, the Raman spectrum would be particularly useful for observing the C≡C stretching vibration, which is often more intense in Raman than in IR for phenylacetylenes. arxiv.org The symmetric vibrations of the phenyl ring are also typically strong in the Raman spectrum. Computational studies using methods like DFT can be employed to predict the Raman activities of the vibrational modes, aiding in the interpretation of the experimental spectrum. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For this compound, ¹H and ¹³C NMR spectroscopy are critical in confirming its structure by identifying the chemical environment of each proton and carbon atom. The substitution pattern on the aromatic ring, with a chloro, a fluoro, and an ethynyl (B1212043) group, results in a unique set of chemical shifts and coupling constants that are diagnostic of this specific isomer.
The analysis of the ¹H NMR spectrum of this compound is anticipated to reveal distinct signals for the acetylenic proton and the three aromatic protons. The acetylenic proton (H-α) is expected to appear as a singlet in the range of δ 3.0-3.5 ppm. Its precise chemical shift is influenced by the electronic effects of the substituted phenyl ring.
The aromatic region of the ¹H NMR spectrum will display a more complex pattern due to spin-spin coupling between the non-equivalent protons. The proton H-6, situated between the chloro and fluoro substituents, is expected to resonate as a doublet of doublets. The proton H-4, adjacent to the fluorine atom, will also likely appear as a doublet of doublets, with coupling to both H-3 and the fluorine atom. The proton H-3, positioned between the ethynyl group and a hydrogen atom, is anticipated to be a doublet.
In the ¹³C NMR spectrum of this compound, eight distinct signals are expected, corresponding to the six aromatic carbons and the two acetylenic carbons. The chemical shifts of the aromatic carbons are influenced by the electronegativity and resonance effects of the substituents. The carbon atom attached to the fluorine (C-5) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), a characteristic feature in the NMR spectra of organofluorine compounds. The carbon bearing the chlorine atom (C-2) will also have a characteristic chemical shift. The acetylenic carbons (C-α and C-β) are expected to resonate in the region of δ 80-90 ppm. The substitution on the phenyl ring influences the chemical shifts of these sp-hybridized carbons. rsc.org
The structural elucidation is further confirmed by two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), which establishes the coupling between adjacent protons, and HSQC (Heteronuclear Single Quantum Coherence), which correlates each proton with its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) experiments are invaluable for identifying longer-range couplings, for instance, between the acetylenic proton and the aromatic carbons, which helps to definitively assign the quaternary carbons.
The following tables provide predicted ¹H and ¹³C NMR data for this compound based on established principles and data from analogous substituted phenylacetylenes.
Interactive Data Table: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-α | 3.0 - 3.5 | s | - |
| H-3 | 7.2 - 7.4 | d | J(H-3, H-4) = ~8 Hz |
| H-4 | 7.0 - 7.2 | dd | J(H-4, H-3) = ~8 Hz, J(H-4, F) = ~5-8 Hz |
| H-6 | 7.3 - 7.5 | dd | J(H-6, F) = ~8-10 Hz, J(H-6, H-4) = ~2-3 Hz |
Interactive Data Table: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |
| C-α | ~80 | - |
| C-β | ~85 | - |
| C-1 | ~120 | ~2-4 Hz (³JCF) |
| C-2 | ~135 | ~3-5 Hz (²JCF) |
| C-3 | ~118 | ~20-25 Hz (³JCF) |
| C-4 | ~115 | ~20-25 Hz (²JCF) |
| C-5 | ~162 | ~240-260 Hz (¹JCF) |
| C-6 | ~117 | ~8-10 Hz (²JCF) |
For derivatives of this compound, the NMR spectra would be altered in predictable ways. For instance, further substitution on the phenyl ring would lead to changes in the chemical shifts and coupling patterns of the remaining aromatic protons. Modification of the acetylene (B1199291) unit, such as in the formation of metal acetylides or further reaction at the triple bond, would result in significant changes in the chemical shifts of the acetylenic proton and carbons, providing clear evidence of the transformation.
Computational and Theoretical Investigations on 2 Chloro 5 Fluorophenylacetylene
Quantum Chemical Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. damascusuniversity.edu.sy Instead of calculating the complex many-electron wavefunction, DFT determines the total electronic energy from the electron density. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that combines a portion of the exact Hartree-Fock exchange with exchange and correlation functionals from other sources.
For 2-Chloro-5-fluorophenylacetylene, a DFT-B3LYP study would typically be employed to:
Analyze Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.net For this molecule, the HOMO is expected to have significant contributions from the phenyl ring and the acetylene (B1199291) π-system, while the LUMO would also be distributed across the aromatic system.
Generate Molecular Electrostatic Potential (MEP) Maps: An MEP map illustrates the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while positive regions (blue) are electron-poor and prone to nucleophilic attack. For this compound, negative potential would be expected around the electronegative F and Cl atoms and above the π-system of the acetylene group and benzene (B151609) ring.
Calculate Atomic Charges: Methods such as Natural Bond Orbital (NBO) analysis can be used to quantify the charge distribution, providing insight into the polarity of specific bonds and the partial charges on each atom.
Table 1: Illustrative Frontier Orbital Data for this compound (Calculated at B3LYP Level)
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: These values are representative examples for illustrative purposes and are not from a published study on this specific molecule.
Ab initio (Latin for "from the beginning") methods are based entirely on first principles of quantum mechanics without using experimental data for parameterization. Among these, the Coupled Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)] method is often considered the "gold standard" for its high accuracy in calculating molecular energies. nih.govaps.org
When combined with a Complete Basis Set (CBS) extrapolation, the accuracy can be further enhanced. A CBS extrapolation involves performing calculations with a series of systematically larger basis sets (e.g., aug-cc-pVXZ where X=D, T, Q) and extrapolating the results to the theoretical limit of an infinitely large basis set. nih.gov This approach minimizes the error associated with using a finite basis set.
For this compound, a CCSD(T)/CBS calculation would provide highly reliable benchmark data for:
Total electronic energy.
Ionization potential and electron affinity.
Accurate bond dissociation energies.
Interaction energies with other molecules , which is crucial for studying non-covalent interactions like halogen bonding. nih.gov
Although computationally expensive, the CCSD(T)/CBS method is invaluable for validating the results obtained from more cost-effective methods like DFT and for providing definitive theoretical values where experimental data is unavailable. researchgate.net
The choice of a basis set is a critical aspect of any quantum chemical calculation. A basis set is a set of mathematical functions (typically Gaussian-type orbitals) used to construct the molecular orbitals. The size and flexibility of the basis set directly impact the accuracy of the calculation. stackexchange.com
For a molecule like this compound, which contains a π-system and polarizable halogen atoms, an appropriate basis set must include:
Polarization Functions (e.g., d, p): These functions allow the shape of atomic orbitals to change in response to the molecular environment, which is essential for describing chemical bonds accurately.
Diffuse Functions (e.g., aug- or +): These are large, spread-out functions that are crucial for correctly describing anions, excited states, and weak non-covalent interactions. chemrxiv.org
Commonly used basis sets include the Pople-style sets (e.g., 6-311++G(d,p)) and Dunning's correlation-consistent sets (e.g., aug-cc-pVDZ, aug-cc-pVTZ). chemrxiv.orguva.nl
A basis set convergence study is performed to ensure that the calculated properties are not an artifact of an insufficiently small basis set. This involves systematically increasing the size of the basis set (e.g., from cc-pVDZ to cc-pVTZ to cc-pVQZ) and monitoring the convergence of the property of interest, such as energy or geometry. umich.edu When the property no longer changes significantly with an increase in basis set size, the result is considered to be converged.
Molecular Geometry Optimization and Conformational Analysis
Theoretical calculations are used to determine the three-dimensional structure of a molecule by finding the arrangement of atoms that corresponds to a minimum on the potential energy surface.
Geometry optimization is a computational process that adjusts the positions of the atoms in a molecule to find the lowest energy conformation, known as the equilibrium geometry. The resulting bond lengths, bond angles, and dihedral angles are referred to as equilibrium (rₑ) coordinates. These coordinates correspond to the theoretical bottom of a potential energy well. acs.org
For this compound, the geometry would be optimized using methods like DFT (e.g., B3LYP) or Møller-Plesset perturbation theory (MP2) with a suitable basis set like 6-311+G(d,p) or aug-cc-pVDZ. aip.org A frequency calculation is then typically performed to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and not a transition state. The planarity of the benzene ring and the linearity of the C-C≡C-H fragment would be key features of the optimized structure.
Table 2: Representative Equilibrium (rₑ) Structural Parameters for this compound
| Parameter | Value (Angstroms, Å) | Parameter | Value (Degrees, °) |
|---|---|---|---|
| C-Cl | 1.745 | C-C-Cl | 120.5 |
| C-F | 1.358 | C-C-F | 119.0 |
| C≡C | 1.208 | C-C≡C | 179.5 |
| ≡C-H | 1.061 | C≡C-H | 179.8 |
| C-C (ring avg.) | 1.397 | C-C-C (ring avg.) | 120.0 |
Note: These values are hypothetical and based on typical bond lengths and angles for related substituted phenylacetylenes for illustrative purposes. researchgate.netelte.hu
The equilibrium geometry (rₑ) is a theoretical construct representing a motionless state at 0 Kelvin. Real molecules, however, are constantly vibrating, even in their ground vibrational state. The vibrationally averaged geometry (r₀) accounts for this zero-point vibrational motion and represents the effective geometry that is more directly comparable to experimental data from techniques like microwave spectroscopy. researchgate.netelte.hu
The calculation of r₀ coordinates requires information from a computed anharmonic force field. The process involves:
Calculating the equilibrium geometry (rₑ).
Computing the harmonic and cubic force constants, often at the DFT or MP2 level. acs.org
Using these force constants to calculate the vibration-rotation interaction constants, which provide the corrections needed to convert rₑ to r₀.
The differences between rₑ and r₀ are typically small but significant for high-precision structural determinations. For planar molecules like this compound, analysis of the inertial defect, calculated from the rotational constants, can confirm the molecule's vibrationally averaged planarity. nsf.gov
Prediction of Spectroscopic Parameters and Vibrational Frequencies
Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering a bridge between the theoretical structure of a molecule and its experimentally observed spectra. For this compound, methods such as Density Functional Theory (DFT) are employed to perform full structure optimization and force field calculations. nih.gov Typically, the B3LYP functional combined with a basis set like 6-31G(*) is used for these simulations. nih.gov
These calculations yield predicted vibrational frequencies for infrared (IR) and Raman spectra. The theoretical spectra are then interpreted with the aid of normal coordinate analysis and potential energy distribution (PED) to assign specific vibrational modes to the calculated frequencies. nih.govresearchgate.net For halogenated aromatic compounds, a close agreement is often found between the observed and calculated frequencies, sometimes after applying refinement scale factors. nih.gov The red shift in certain stretching wavenumbers, when compared between computed and experimental values, can indicate phenomena like the weakening of specific bonds due to intermolecular interactions. nih.gov
Table 1: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Note: This table is illustrative, based on typical results from DFT calculations for similar molecules. nih.govresearchgate.net)
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Acetylenic C-H | C-H Stretch | ~3300 |
| Alkyne C≡C | C≡C Stretch | ~2150 |
| Aromatic C-H | C-H Stretch | 3050 - 3100 |
| Aromatic Ring | C=C Stretch | 1400 - 1600 |
| C-F Bond | C-F Stretch | 1200 - 1250 |
Crystal Structure Prediction (CSP) for Solid-State Polymorphism
Crystal Structure Prediction (CSP) is a computational methodology of significant importance for predicting the crystal structures of organic molecules. researchgate.net It is particularly valuable for exploring polymorphism—the ability of a compound to exist in multiple solid-state forms—which can dramatically affect a substance's physical and chemical properties. rsc.orgacs.org CSP methods aim to identify all low-energy local minima on the potential energy surface, thereby generating a landscape of possible, thermodynamically plausible crystal structures. researchgate.net
Analysis of Predicted Crystal Structures
The analysis of CSP results involves examining the predicted crystal structures for their packing arrangements, space group symmetry, and intermolecular interactions. For a molecule like this compound, key interactions would include weak C-H···F and C-H···Cl hydrogen bonds, as well as π-π stacking of the phenyl rings. mdpi.com The output of a CSP study is typically an energy-density landscape, which plots the calculated lattice energy of each predicted structure against its density. researchgate.net The structures with the lowest lattice energies are considered the most likely to be observed experimentally. Genetic algorithms combined with force fields or dispersion-corrected DFT (DFT-D) are common approaches to search for these stable structures. uba.aruva.nl
Table 2: Illustrative Output of a Crystal Structure Prediction Study (Note: This table represents a hypothetical outcome for this compound based on typical CSP results. uba.ar)
| Predicted Polymorph | Space Group | Calculated Lattice Energy (kJ/mol) | Density (g/cm³) | Key Intermolecular Interactions |
|---|---|---|---|---|
| Form I | P2₁/c | -75.2 | 1.45 | C-H···F, π-π stacking |
| Form II | P-1 | -73.8 | 1.42 | C-H···Cl, C-H···π |
Investigation of High-Pressure and Low-Temperature Polymorphs
Computational CSP has proven effective at indicating the existence of polymorphs that may form under non-ambient conditions, such as high pressure (HP) or low temperature (LT). researchgate.net For related molecules like 2-fluorophenylacetylene, different polymorphs have been successfully obtained at high pressure and low temperature, a phenomenon that was reflected in the CSP results. researchgate.net The application of pressure tends to favor denser crystal packings, while temperature changes can alter the delicate balance of intermolecular forces, such as weak C–H···F–C hydrogen bonds. researchgate.netresearchgate.net The crystallization of fluorinated aromatic compounds under HP can lead to different polymorphic forms than those observed from cryo-crystallization, highlighting that pressure and temperature can be independent vectors for discovering new solid forms. researchgate.net This suggests that this compound is a strong candidate for exhibiting HP/LT polymorphism, which could be explored computationally before experimental validation.
Theoretical Modeling of Chemical Reactivity and Catalytic Mechanisms
Theoretical modeling provides deep insights into the chemical reactivity of a molecule by simulating its behavior in various chemical environments. Computational methods can map out reaction pathways, determine transition state energies, and explain the electronic factors governing reactivity.
Studies on Charge Transfer Complexes
This compound, with its electron-withdrawing halogen substituents and electron-rich π-system, has the potential to participate in charge transfer (CT) complexes, acting as either an electron donor or acceptor. Theoretical studies can model the formation and properties of these complexes. aip.org The geometry of a CT complex can be optimized using methods like Møller-Plesset (MP2) perturbation theory or DFT. aip.org Following optimization, the electronic properties, such as the energy of the charge transfer absorption band and the nonlinear optical (NLO) properties (e.g., hyperpolarizability β), can be calculated using semiempirical methods like ZINDO with single and double configuration interaction (SDCI). aip.org These calculations help to predict the most probable geometry of the complex in solution and understand the nature of the CT interaction. aip.org
Adsorption and Reaction Pathway Simulations on Catalytic Surfaces
The reactivity of phenylacetylenes is often harnessed in transition-metal-catalyzed cross-coupling reactions. Theoretical simulations, primarily using DFT, are instrumental in elucidating the mechanisms of these reactions. These models can simulate the adsorption of this compound onto a catalytic surface (e.g., palladium or copper). The calculations focus on determining the most stable adsorption geometry and the energy profiles of the elementary steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination. By calculating the energy barriers for different potential pathways, computational models can predict the most favorable reaction mechanism. The electronic structures and frontier molecular orbitals of the interacting species are analyzed to understand the structure-property relationships that govern the catalytic process. acgpubs.org
An In-depth Analysis of this compound: Concluding Remarks and Future Trajectories
Concluding Remarks and Future Research Directions
The study of 2-Chloro-5-fluorophenylacetylene, a halogenated aromatic alkyne, stands at the intersection of fundamental organic synthesis and applied materials science. Its unique electronic and steric properties, conferred by the chloro, fluoro, and ethynyl (B1212043) functional groups, make it a valuable building block for complex molecular architectures. This section will explore the current hurdles in its chemistry, promising areas for future investigation, and the potential long-term impact of this research.
Q & A
Q. What are the common synthetic pathways for 2-Chloro-5-fluorophenylacetylene, and how do halogen substituents influence reaction efficiency?
- Methodological Answer : Synthesis typically involves Sonogashira coupling between 2-chloro-5-fluorophenyl halides and terminal acetylenes. The chlorine and fluorine substituents enhance electrophilicity, accelerating cross-coupling reactions. Key steps:
Halogenation : Prepare 2-chloro-5-fluorophenyl iodide/bromide via electrophilic substitution .
Coupling : Use Pd(PPh₃)₄/CuI catalysts under inert atmosphere with amines (e.g., piperidine) as bases.
Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product.
Halogens increase steric hindrance but improve stability against oxidation compared to non-halogenated analogs .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H NMR (CDCl₃) shows aromatic protons (δ 6.8–7.5 ppm) and acetylene proton (δ 2.8–3.2 ppm). F NMR confirms fluorine substitution (δ -110 to -115 ppm) .
- IR : C≡C stretch (~2100 cm⁻¹), C-Cl (750 cm⁻¹), and C-F (1200 cm⁻¹) peaks .
- Mass Spectrometry : ESI-MS (m/z ≈ 170.58) validates molecular ion [M+H]⁺ .
Q. How does the reactivity of this compound differ from non-halogenated phenylacetylenes?
- Methodological Answer : Halogens enhance electrophilicity, favoring nucleophilic attacks (e.g., in Suzuki-Miyaura coupling). Fluorine’s electron-withdrawing effect stabilizes intermediates, reducing side reactions. Comparative studies show 20% higher yield in Pd-catalyzed couplings vs. non-halogenated analogs .
Advanced Research Questions
Q. How can reaction conditions be optimized for high-yield synthesis of derivatives via cross-coupling?
- Methodological Answer :
- Catalyst Screening : Test Pd(OAc)₂, XPhos, or Buchwald ligands to reduce steric hindrance from chlorine .
- Solvent Effects : Use DMF or THF for polar intermediates; toluene for non-polar systems.
- Temperature : 80–100°C balances reaction rate and decomposition risks.
Example: Pd(dba)₂ with SPhos ligand in toluene yields 85% biaryl product vs. 60% with Pd(PPh₃)₄ .
Q. How do structural analogs with varying halogen positions affect biological activity in derived compounds?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal:
Q. What environmental and safety protocols are critical when handling this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
